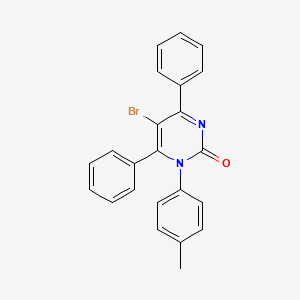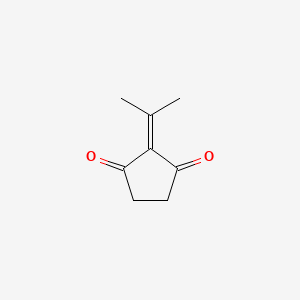
2-(Propan-2-ylidene)cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-ylidene)cyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring with two ketone groups at positions 1 and 3, and an isopropylidene group at position 2
Vorbereitungsmethoden
The synthesis of 2-(Propan-2-ylidene)cyclopentane-1,3-dione typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(Propan-2-ylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-ylidene)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-ylidene)cyclopentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-(Propan-2-ylidene)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
1,3-Cyclopentanedione: This compound lacks the isopropylidene group and has different reactivity and applications.
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione: This compound has a similar isopropylidene group but a different ring structure. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
90036-74-1 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-propan-2-ylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-5(2)8-6(9)3-4-7(8)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZIRZHXIHDIKFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
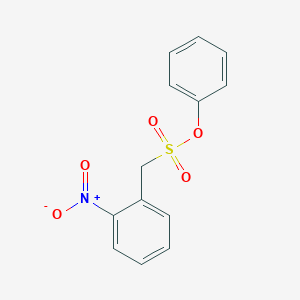
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
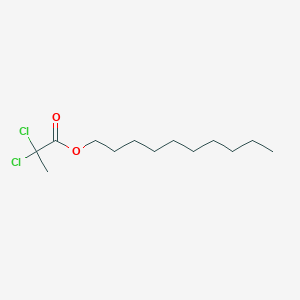
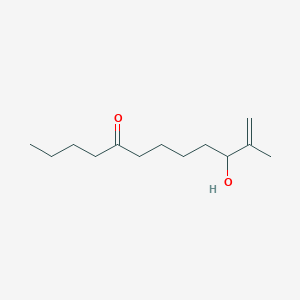
![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
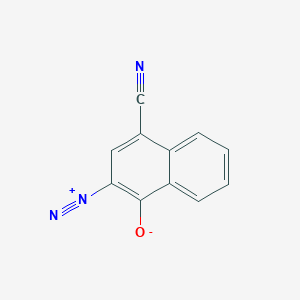
silanol](/img/structure/B14378900.png)
